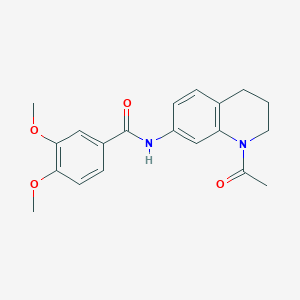

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-phenylsulfanylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds containing the 1,3,4-oxadiazole moiety, such as N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-phenylsulfanylpropanamide, are of significant interest in medicinal chemistry due to their wide range of biological activities . They have been found to exhibit antibacterial, antifungal, and anticancer properties .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of hydrazides . The structures of the synthesized compounds are usually confirmed by spectroscopic techniques such as IR, 1H NMR, 13C NMR, and LCMS .Molecular Structure Analysis

The crystal structure of similar compounds has been established; for example, the crystal structure of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-N’-benzoyl urea, a novel insect-growth-regulator (IGR), belongs to the triclinic system with Z=2, and the urea linkage is coplanar with intramolecular hydrogen bond formation .Chemical Reactions Analysis

The chemical reactions of 1,3,4-oxadiazole derivatives can vary widely depending on the specific compound and conditions. For instance, some oxadiazole derivatives have been found to exhibit a well-pronounced “turn-off” fluorescence response towards common nitro-explosive components .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives can vary widely depending on the specific compound. For instance, some oxadiazole derivatives have been found to exhibit fluorescence properties .Scientific Research Applications

Anticancer Activity

- A study by Ravinaik et al. (2021) explored the synthesis and anticancer evaluation of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds showed moderate to excellent anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancer, with some derivatives showing higher activity than the reference drug etoposide (Ravinaik et al., 2021).

Antimicrobial and Antibacterial Activity

- Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and evaluated their antibacterial properties. These compounds exhibited moderate to talented activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Antitubercular Activity

- Nayak et al. (2016) synthesized N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives and studied their in vitro antitubercular activities. They identified lead molecules with promising antitubercular activity and low toxicity against a normal cell line, indicating potential for further drug development (Nayak et al., 2016).

Antiepileptic Activity

- A study by Rajak et al. (2013) explored novel limonene and citral-based 1,3,4-oxadiazoles for antiepileptic activity. These compounds showed significant anticonvulsant activities in various models, suggesting their potential as antiepileptic agents (Rajak et al., 2013).

Insecticidal Activity

- Qi et al. (2014) synthesized anthranilic diamides analogs containing 1,3,4-oxadiazole rings and evaluated their insecticidal activities. Some compounds exhibited good activity against the diamondback moth, Plutella xylostella, indicating their potential as insecticides (Qi et al., 2014).

Antimicrobial Evaluation and Hemolytic Activity

- Gul et al. (2017) prepared 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives and screened them for antimicrobial and hemolytic activity. The results showed variable antimicrobial activities against selected microbial species and low toxicity (Gul et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

The future research directions for 1,3,4-oxadiazole derivatives could involve further exploration of their biological activities and the development of novel derivatives with improved properties. For instance, some research has suggested that 1,2,4-oxadiazole derivatives containing a trifluoromethyl pyridine moiety could be potential alternative templates for discovering novel antibacterial agents .

properties

IUPAC Name |

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-phenylsulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c21-15(11-12-23-14-9-5-2-6-10-14)18-17-20-19-16(22-17)13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCFZAITYXPEPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CCSC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2625808.png)

![methyl 3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B2625810.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-ethoxyethyl)naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2625813.png)

![2-Methyl-4-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2625817.png)

![1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(3,5-dimethylphenyl)ethanone;hydrochloride](/img/structure/B2625821.png)

![3-ethyl-1-methyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2625823.png)

![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2625828.png)